An In-Depth Technical Guide to (2-Bromoethyl)triphenylphosphonium bromide for Advanced Chemical Synthesis
An In-Depth Technical Guide to (2-Bromoethyl)triphenylphosphonium bromide for Advanced Chemical Synthesis
This guide provides an in-depth exploration of (2-Bromoethyl)triphenylphosphonium bromide (CAS No. 7301-93-1), a pivotal reagent in modern organic synthesis. Primarily recognized as a precursor to a versatile Wittig reagent, this phosphonium salt is instrumental in the formation of vinyl groups, serving as a critical building block in the synthesis of complex molecules, including pharmaceutical intermediates.[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols.
Core Physicochemical and Spectroscopic Properties
(2-Bromoethyl)triphenylphosphonium bromide is a stable, crystalline solid under standard conditions. However, its hygroscopic nature necessitates careful handling and storage to prevent degradation from atmospheric moisture.[2] The key physical and chemical identifiers are summarized below for quick reference.
Table 1: Physicochemical Properties of (2-Bromoethyl)triphenylphosphonium bromide
| Property | Value | Source(s) |
| CAS Number | 7301-93-1 | [3] |
| Molecular Formula | C₂₀H₁₉Br₂P | [3] |
| Molecular Weight | 450.15 g/mol | [3] |
| Appearance | White to cream crystals or crystalline powder | [3] |
| Purity | Typically ≥97.5% | [3] |
| InChI Key | ZHLVWYZWQPNQDQ-UHFFFAOYSA-M | [3] |
| SMILES | [Br-].BrCC(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Stability | Hygroscopic; air and moisture sensitive | [2] |
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.7-8.0 ppm) corresponding to the 15 protons of the three phenyl groups. The ethyl chain would exhibit two distinct signals: a multiplet for the methylene group adjacent to the phosphorus atom (P-CH₂) and another multiplet for the methylene group bonded to the bromine atom (CH₂-Br), both likely appearing in the 3.5-5.0 ppm range with coupling to each other and to the phosphorus atom.
-
¹³C NMR: The spectrum would display characteristic signals for the aromatic carbons, along with two aliphatic carbons. The carbon atom directly attached to the phosphorus (P-CH₂) would appear as a doublet due to one-bond C-P coupling, while the carbon bonded to bromine (CH₂-Br) would be further downfield.
For reference, the analogous compound (bromomethyl)triphenylphosphonium bromide shows aromatic proton signals between 7.8-8.0 ppm and a characteristic doublet for the P-CH₂ protons around 5.8 ppm in DMSO-d₆.[1]
Synthesis and Preparation
The synthesis of (2-Bromoethyl)triphenylphosphonium bromide is a classic example of a nucleophilic substitution (Sɴ2) reaction. The causality behind this choice is the high nucleophilicity of the phosphorus atom in triphenylphosphine and the good leaving group ability of the bromide ion. The reaction proceeds by the attack of triphenylphosphine on one of the electrophilic carbon atoms of 1,2-dibromoethane. Using an excess of 1,2-dibromoethane helps to minimize the formation of the bis-phosphonium salt byproduct.
Protocol 1: Synthesis of (2-Bromoethyl)triphenylphosphonium bromide
This protocol is a self-validating system; the formation of a significant precipitate, which is sparingly soluble in the nonpolar solvent upon cooling, serves as a primary indicator of a successful reaction.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Charging Reactants: To the flask, add triphenylphosphine (1.0 eq) and a suitable solvent such as toluene or acetonitrile. Add 1,2-dibromoethane (typically 1.5-2.0 eq) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress can be monitored by ³¹P NMR spectroscopy if available. A new signal downfield from triphenylphosphine will indicate product formation.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The phosphonium salt will precipitate out of the solvent.
-
Purification: Collect the solid product by suction filtration. Wash the filter cake with cold toluene followed by anhydrous diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting white to cream-colored solid under vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to remove residual solvent and moisture. Store the final product in a tightly sealed container under an inert atmosphere.[2]
Chemical Reactivity and Core Applications
The primary utility of (2-Bromoethyl)triphenylphosphonium bromide lies in its role as a precursor for the Wittig reaction, a cornerstone of alkene synthesis in academic and industrial laboratories.[4]
The Wittig Reaction: From Phosphonium Salt to Alkene
The overall transformation involves two key stages: the formation of a phosphorus ylide (a Wittig reagent) and its subsequent reaction with a carbonyl compound.[5]
-
Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to deprotonate the carbon alpha to the phosphorus atom.[6] This generates a highly nucleophilic ylide. In the case of (2-Bromoethyl)triphenylphosphonium bromide, this deprotonation is often followed by an internal elimination of HBr to form vinyltriphenylphosphorane.[7]
-
Reaction with Carbonyl: The ylide then reacts with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[8]
-
Alkene Formation: This oxaphosphetane intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[5]
Protocol 2: Representative Wittig Olefination
This protocol describes a general procedure for the olefination of an aldehyde. The self-validating aspect is the consumption of the aldehyde (monitored by TLC) and the formation of a new, less polar spot corresponding to the alkene product.
-
Ylide Generation (In Situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (2-Bromoethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C or -78 °C, depending on the base used. Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.0 eq). Allow the mixture to stir for 30-60 minutes. A color change (often to yellow or orange) typically indicates ylide formation.
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Applications in Drug Development
As a "pharmaceutical intermediate," (2-Bromoethyl)triphenylphosphonium bromide is used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to introduce a vinyl group is crucial for building the carbon skeleton of complex therapeutic agents. Phosphonium salts, in general, are also being explored for their ability to target mitochondria, making them valuable carriers for delivering therapeutic cargo to specific cellular compartments.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with (2-Bromoethyl)triphenylphosphonium bromide.
-
Hazard Identification: The compound is a known irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhaling dust.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[2]
-
Storage: Due to its hygroscopic nature, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly closed container. The storage area should be cool, dry, and well-ventilated.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This typically involves placing it in a sealed container for collection by a licensed chemical waste disposal company.[2]
By understanding these core principles and protocols, researchers can effectively and safely leverage the synthetic power of (2-Bromoethyl)triphenylphosphonium bromide to advance their scientific and drug development objectives.
References
-
Fisher Scientific. (2-Bromoethyl)triphenylphosphonium bromide, 98%. [Link]
-
Organic Syntheses. VINYLTRIPHENYLPHOSPHONIUM BROMIDE. [Link]
-
Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ReactionFlash. Wittig Reaction. [Link]
-
Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]
-
Crysdot LLC. (2-Bromoethyl)triphenylphosphonium bromide - Wittig Reagent. [Link]
-
BJSTR. Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. [Link]
-
Organic Syntheses. METHYLENECYCLOHEXANE. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
PubChem. (2-Carboxyethyl)triphenylphosphonium bromide. [Link]
-
PubChem. Phosphine, triphenyl-, hydrobromide. [Link]
-
Loba Chemie. TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (2-Carboxyethyl)triphenylphosphonium Bromide in Biological Research and Imaging. [Link]
-
AD PHARMACHEM. Methyl Tri Phenyl Phosphonium Bromide. [Link]
-
ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]
-
PubMed Central. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. [Link]
-
NIST WebBook. Benzene, (2-bromoethyl)-. [Link]
-
PubMed Central. Repurposing approved drugs on the pathway to novel therapies. [Link]
-
Semantic Scholar. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]
-
MPG.PuRe. SUPPORTING INFORMATION. [Link]
Sources
- 1. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 1H NMR spectrum [chemicalbook.com]
- 2. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 13C NMR [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wittig Reaction [organic-chemistry.org]
